N-(2,4-Dinitrophenyl)-dl-threonine
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Overview
Description
N-(2,4-Dinitrophenyl)-dl-threonine is a synthetic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to the amino acid threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-dl-threonine typically involves the reaction of 2,4-dinitrophenylhydrazine with dl-threonine. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitrophenyl)-dl-threonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Yields amino derivatives.
Substitution: Results in substituted dinitrophenyl compounds.
Scientific Research Applications
N-(2,4-Dinitrophenyl)-dl-threonine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)-dl-threonine involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler.
2,4-Dinitroaniline: Employed as a herbicide
Uniqueness
N-(2,4-Dinitrophenyl)-dl-threonine is unique due to the presence of the threonine moiety, which imparts specific biochemical properties. This makes it distinct from other dinitrophenyl derivatives and useful in specialized applications .
Properties
CAS No. |
1655-65-8 |
---|---|
Molecular Formula |
C10H11N3O7 |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
(2R,3R)-2-(2,4-dinitroanilino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16)/t5-,9-/m1/s1 |
InChI Key |
PWOCOTZWYFGDMO-MLUIRONXSA-N |
SMILES |
CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Key on ui other cas no. |
16068-25-0 1655-65-8 |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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